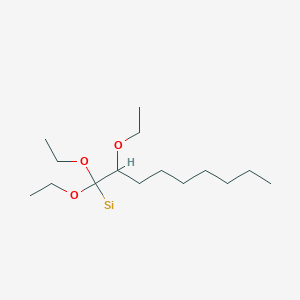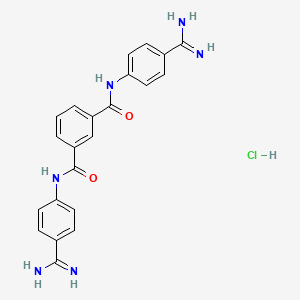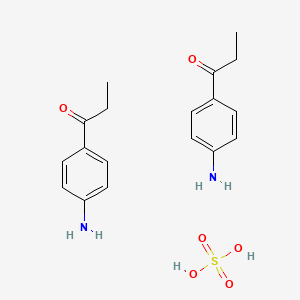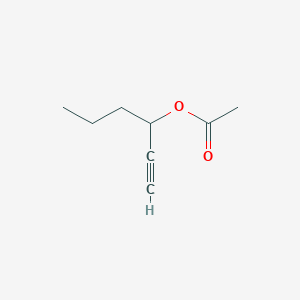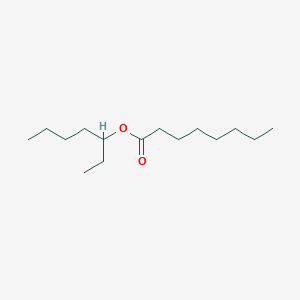![molecular formula C7H16NO4P B14735120 Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester CAS No. 2942-57-6](/img/structure/B14735120.png)
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester can be achieved through several methods. One common approach is the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method involves the Kabachnik–Fields reaction, which combines an amine, an aldehyde, and a phosphite to produce aminophosphonates . Industrial production methods often utilize catalysts or microwaves to improve yields and minimize reaction times .
Análisis De Reacciones Químicas
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates .
Aplicaciones Científicas De Investigación
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester involves its interaction with molecular targets through the formation of stable complexes. The phosphorus atom in the compound can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can inhibit enzymes by mimicking the transition state of phosphate-containing substrates .
Comparación Con Compuestos Similares
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester is unique due to its specific structure and functional groups. Similar compounds include:
Aminophosphonates: These compounds contain an amino group and are used as chelating agents and enzyme inhibitors.
Hydroxyphosphonates: These compounds have a hydroxy group and are employed in the synthesis of biologically active molecules.
Bisphosphonates: These compounds contain two phosphonate groups and are widely used in the treatment of osteoporosis.
The uniqueness of this compound lies in its combination of a dimethylamino group and diethyl ester, which imparts specific chemical properties and reactivity .
Propiedades
Número CAS |
2942-57-6 |
|---|---|
Fórmula molecular |
C7H16NO4P |
Peso molecular |
209.18 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-N,N-dimethylformamide |
InChI |
InChI=1S/C7H16NO4P/c1-5-11-13(10,12-6-2)7(9)8(3)4/h5-6H2,1-4H3 |
Clave InChI |
GKMUMERZKFTNNX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)N(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


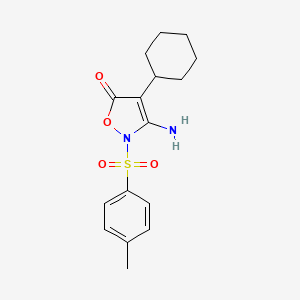
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)


